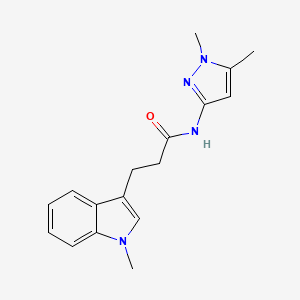

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Description

Properties

Molecular Formula |

C17H20N4O |

|---|---|

Molecular Weight |

296.37 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-3-(1-methylindol-3-yl)propanamide |

InChI |

InChI=1S/C17H20N4O/c1-12-10-16(19-21(12)3)18-17(22)9-8-13-11-20(2)15-7-5-4-6-14(13)15/h4-7,10-11H,8-9H2,1-3H3,(H,18,19,22) |

InChI Key |

CLPTXRFSCSPRPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)CCC2=CN(C3=CC=CC=C32)C |

Origin of Product |

United States |

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluation, and molecular interactions, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 1-methyl-1H-indole and 1,5-dimethyl-1H-pyrazole derivatives. The structural formula can be represented as follows:

This structure incorporates both pyrazole and indole moieties, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole frameworks. Specifically, this compound has demonstrated significant antiproliferative effects against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a lead for further anticancer drug development.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell proliferation.

- Induction of Apoptosis : Studies suggest that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Targeting Specific Enzymes : It may inhibit enzymes such as topoisomerase II and EGFR, which are critical in cancer cell growth and survival .

Case Studies and Research Findings

A pivotal study published in Molecular Modeling Studies evaluated a series of pyrazole derivatives, including this compound. The study utilized molecular docking simulations to predict binding affinities to various cancer-related targets.

Key Findings:

- Molecular Docking : The compound exhibited strong binding affinities to target proteins involved in tumor growth, indicating its potential as a multitargeted anticancer agent.

Toxicity Profile

In addition to its anticancer properties, the compound was assessed for toxicity against normal human fibroblast cells (MRC-5). Results indicated low cytotoxicity with an IC50 value significantly higher than that observed in cancer cells, suggesting a favorable safety profile for therapeutic applications .

Scientific Research Applications

Anticancer Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide has shown promising results in cancer research:

- Mechanism of Action : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The proposed mechanisms include induction of apoptosis and inhibition of tubulin polymerization .

- Case Studies :

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

- Potential Mechanisms : The structure suggests that it could inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses. This property could be beneficial in treating conditions characterized by inflammation.

- Research Findings : Related compounds have been shown to influence the activity of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development .

Antimicrobial Properties

Emerging research indicates potential antimicrobial activities:

- Efficacy Against Bacterial Strains : Some derivatives of pyrazole compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1H-pyrazol-3-yl)-2-(1H-indol-3-yl)acetamide | Lacks methyl groups | Potentially lower solubility and activity |

| N-(4-chlorophenyl)-2-(3-hydroxyimino methyl)-indole acetamides | Contains hydroxyimino group | Exhibits antioxidant properties |

| N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide | Contains isopropylamino group | Significant cytotoxicity against tumor cells |

The structural uniqueness of N-(1,5-dimethyl-1H-pyrazol-3-y)-3-(1-methyl-indole -3-y)propanamide lies in its specific combination of methyl groups on the pyrazole ring, enhancing its lipophilicity and biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Implications

A structurally related compound, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide (hereafter referred to as Compound A ), provides a basis for comparison .

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Implications

Pyrazole Modifications: The target compound’s pyrazole lacks the 3-oxo group and phenyl substitution seen in Compound A. Compound A’s 3-oxo group introduces a keto-enol tautomerism possibility, which could influence its reactivity or binding to metal ions .

Indole derivatives are known to interact with serotonin receptors, monoamine oxidases, or kinase pathways. Compound A’s 1,3-dioxoisoindole and phenyl groups increase hydrophobicity and may enhance π-π stacking interactions. However, the dioxo group could reduce metabolic stability due to susceptibility to hydrolysis.

Solubility and Bioavailability :

- The target compound’s smaller size and lack of bulky substituents (e.g., phenyl groups) suggest moderate aqueous solubility , favorable for oral bioavailability.

- Compound A’s higher molecular weight and hydrophobic groups (phenyl, isoindole-dioxo) likely result in lower solubility , necessitating formulation adjustments for therapeutic use.

Research Findings and Data Gaps

- Target Compound: No direct pharmacological data is available in the provided evidence. Its indole-pyrazole hybrid structure aligns with compounds investigated for kinase inhibition or antimicrobial activity.

- Compound A: Limited data is available, but its structural complexity suggests niche applications, such as intermediates in peptide mimetics or protease inhibitors.

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

This method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to facilitate amide bond formation.

Procedure :

-

Activation of the carboxylic acid : 3-(1-Methyl-1H-indol-3-yl)propanoic acid is treated with EDCl and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour.

-

Amine addition : 1,5-Dimethyl-1H-pyrazol-3-amine is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Work-up : The mixture is washed with NaHCO₃ (5%), HCl (1M), and brine. The organic layer is dried (MgSO₄) and purified via column chromatography.

Key Data :

Acid Chloride Intermediate Route

This approach converts the carboxylic acid to its reactive acid chloride before amidation.

Procedure :

-

Acid chloride formation : 3-(1-Methyl-1H-indol-3-yl)propanoic acid is refluxed with thionyl chloride (SOCl₂) in toluene for 2 hours.

-

Amidation : The acid chloride is reacted with 1,5-dimethyl-1H-pyrazol-3-amine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

-

Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Procedure :

-

Reactants mixed : Equimolar amounts of 3-(1-methyl-1H-indol-3-yl)propanoic acid and 1,5-dimethyl-1H-pyrazol-3-amine are dissolved in DMF.

-

Coupling agent : HATU (1.1 equiv) and DIPEA (2 equiv) are added.

-

Microwave conditions : Irradiated at 100°C for 20 minutes (300 W).

-

Purification : Crude product is precipitated in ice-water and filtered.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–88% | |

| Reaction Time | 20 minutes | |

| Energy Input | 300 W |

Optimization Strategies and Challenges

Solvent and Base Selection

Side Reactions and Mitigation

-

Indole N-H reactivity : Methylation at the indole 1-position prevents unwanted alkylation.

-

Pyrazole ring stability : Reactions are conducted under inert atmosphere (N₂/Ar) to avoid oxidation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Amide Coupling | 68–72 | 12–24 h | Moderate | Limited |

| Acid Chloride Route | 75–80 | 3–5 h | High | High |

| Microwave-Assisted | 85–88 | 20 min | Low | Moderate |

Industrial and Environmental Considerations

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide?

Answer:

The compound is synthesized via multi-step reactions, often involving condensation between indole derivatives and pyrazole-containing intermediates. A validated approach includes reacting substituted indole ethanolamine with Meldrum’s adduct under mild conditions (e.g., room temperature, DMF solvent, and K₂CO₃ as a base) to form the propanamide backbone . Critical steps include protecting group strategies for reactive sites (e.g., NH groups) and purification via column chromatography. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH, pyrazole methyl groups) and confirms regiochemistry. DMSO-d₆ is a common solvent; shifts at δ ~11.5 ppm indicate NH protons .

- LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z ~392.2) and purity (>98% via HPLC) .

- X-ray crystallography : Resolves 3D conformation using SHELXL refinement (orthorhombic systems, MoKα radiation) .

Advanced: How can researchers address contradictions in crystallographic data during structural refinement?

Answer:

Discrepancies in bond lengths or angles may arise from thermal motion or twinning. Mitigation strategies include:

- Reassessing data collection parameters (e.g., θ range, absorption correction via ψ scans) .

- Using SHELXL’s restraints for disordered regions and validating with R-factors (target: <0.06 for R₁) .

- Cross-validating with DFT-optimized geometries to resolve ambiguities in electron density maps.

Advanced: What reaction optimization strategies improve yield and purity during synthesis?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Base choice : K₂CO₃ or Et₃N for deprotonation without side reactions .

- Temperature control : Room temperature minimizes decomposition of thermally labile intermediates (e.g., Meldrum’s adduct derivatives) .

- Workup : Acid-base extraction removes unreacted starting materials; recrystallization in EtOH/H₂O improves purity .

Basic: What in vitro models are suitable for evaluating antimicrobial activity?

Answer:

The cup-plate method is widely used for preliminary screening. Key steps:

- Inoculate agar with test microorganisms (e.g., S. aureus, E. coli).

- Load compound solutions into wells; measure inhibition zones after 24–48 hrs .

- Compare with positive controls (e.g., ciprofloxacin) and validate via MIC (Minimum Inhibitory Concentration) assays.

Advanced: How can QSAR studies be designed for derivatives of this compound?

Answer:

- Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (logP) parameters.

- ADMET prediction : Use ACD/I-Lab 2.0 for in silico absorption, metabolism, and toxicity profiling .

- Validation : Correlate in vitro activity (e.g., IC₅₀) with descriptors via multivariate regression. Focus on indole and pyrazole substituents for SAR insights.

Advanced: What mechanistic approaches elucidate target binding interactions?

Answer:

- Molecular docking : Simulate binding poses with enzymes (e.g., bacterial topoisomerases) using AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real time .

- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon compound-enzyme interaction to infer binding constants.

Basic: Which structural features influence bioactivity in this compound?

Answer:

- Indole moiety : Enhances membrane permeability via π-π stacking with aromatic residues in targets .

- Pyrazole ring : Acts as a hydrogen bond acceptor; methylation at N1/N5 positions reduces metabolic degradation .

- Propanamide linker : Provides conformational flexibility for optimal target engagement .

Advanced: How can low purity in synthesized batches be addressed?

Answer:

- HPLC optimization : Use C18 columns with gradient elution (e.g., H₂O/MeCN + 0.1% TFA). Adjust flow rate (1.0 mL/min) and monitor UV at 254 nm .

- Reprecipitation : Dissolve crude product in minimal DCM; add hexane to precipitate impurities.

- Mechanochemical synthesis : Ball-milling reduces byproducts via solvent-free reactions.

Advanced: How are pharmacokinetic studies designed for this compound?

Answer:

- In silico modeling : Predict logP (target: <5), BBB permeability, and CYP450 metabolism using SwissADME .

- In vivo assays : Administer orally to rodent models; collect plasma for LC-MS/MS analysis to determine t₁/₂, Cmax, and AUC.

- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.